molecular formula C22H13ClFNO3 B11575896 2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11575896
M. Wt: 393.8 g/mol
InChI Key: KDIFUOTXUBSXID-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a benzamide group, and substituents such as chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Synthesis of 2-(4-fluorobenzoyl)-1-benzofuran: This involves the reaction of 4-fluorobenzoyl chloride with 1-benzofuran-3-ylamine under appropriate conditions.

    Formation of the final product: The intermediate product is then reacted with 2-chlorobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C22H13ClFNO3

Molecular Weight

393.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C22H13ClFNO3/c23-17-7-3-1-5-15(17)22(27)25-19-16-6-2-4-8-18(16)28-21(19)20(26)13-9-11-14(24)12-10-13/h1-12H,(H,25,27)

InChI Key

KDIFUOTXUBSXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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